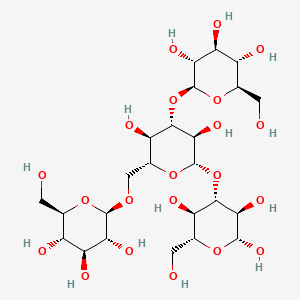

Schizophyllan

Description

Properties

IUPAC Name |

4-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42O21/c25-1-5-9(28)13(32)15(34)22(41-5)39-4-8-12(31)20(45-23-16(35)14(33)10(29)6(2-26)42-23)18(37)24(43-8)44-19-11(30)7(3-27)40-21(38)17(19)36/h5-38H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDQLRUYAYXDIFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H42O21 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60864180 | |

| Record name | Hexopyranosyl-(1->3)-[hexopyranosyl-(1->6)]hexopyranosyl-(1->3)hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60864180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

666.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What are the biochemical properties of tannic acid?

An In-depth Technical Guide on the Biochemical Properties of Tannic Acid

Introduction

Tannic acid (TA) is a specific type of hydrolyzable tannin, a class of polyphenols found abundantly in the plant kingdom.[1][2] It is not a single, uniform molecule but rather a complex mixture of polygalloyl glucoses or polygalloyl quinic acid esters.[1][3] The structure typically consists of a central glucose core esterified with multiple gallic acid units.[4][5] Commercial tannic acid, often represented by the chemical formula C₇₆H₅₂O₄₆ and a molecular weight of approximately 1701.2 g/mol , corresponds to decagalloyl glucose.[3][6] Renowned for its astringent properties, tannic acid has a long history of use in various applications, from leather tanning to traditional medicine.[7] For researchers and drug development professionals, its unique biochemical properties, including its interactions with macromolecules, antioxidant and pro-oxidant activities, and its influence on cellular signaling pathways, make it a molecule of significant interest.[8]

Physicochemical Properties

The biochemical behavior of tannic acid is fundamentally governed by its physicochemical characteristics. Its large polyphenolic structure, featuring numerous hydroxyl groups, dictates its solubility, acidity, and reactivity.[9][10] Commercial tannic acid is typically a yellow to light brown amorphous powder.[1][3]

| Property | Value | Source |

| Molecular Formula | C₇₆H₅₂O₄₆ | [1][2][3][6] |

| Average Molecular Weight | 1701.2 g/mol | [3][6][11] |

| Appearance | Yellow to light brown amorphous powder | [1][3] |

| pKa | ~6 (weakly acidic)[1][2][3][10]. Other reported values include a range from 2.5 to 8.5[4] and specific values of pKa1: 6.14, pKa2: 7.19, and pKa3: 8.39.[12] | [1][2][3][4][10][12] |

| Solubility | Soluble in: Water (250-2850 g/L), ethanol (100 g/L), acetone, glycerol. | [1][4][13][14] |

| Insoluble in: Benzene, chloroform, diethyl ether, petroleum, carbon disulfide, carbon tetrachloride. | [1][4] | |

| Decomposition Temperature | Decomposes above 200°C | [2][4] |

Core Biochemical Interactions and Properties

Interaction with Proteins and Macromolecules

A defining characteristic of tannic acid is its ability to bind to and precipitate proteins.[9][15] This interaction is central to its astringent taste and its traditional use in tanning leather.

Mechanism: The primary mechanism involves the formation of multiple hydrogen bonds between the numerous phenolic hydroxyl groups of tannic acid and the carbonyl groups of the peptide bonds in proteins.[9][16] This extensive cross-linking can lead to the formation of both soluble and insoluble protein-tannin complexes.[16] The stability of these complexes is influenced by factors such as pH (favoring precipitation near the protein's isoelectric point), the concentration of both the protein and tannic acid, and the molecular weight of the tannin.[16] Tannic acid shows a particularly high affinity for proline-rich proteins.[11]

This protein-binding capacity is the basis for one of its most significant biochemical effects: enzyme inhibition. By binding to enzymes, tannic acid can alter their conformation and block access to the active site, thereby modulating their activity.[9]

Antioxidant and Pro-oxidant Duality

Tannic acid exhibits a dual role as both an antioxidant and a pro-oxidant, a common feature among plant-derived polyphenols.[17][18] This activity is highly dependent on the concentration of tannic acid and the surrounding chemical environment, particularly the presence of metal ions.[17][19]

Antioxidant Activity: As an antioxidant, tannic acid can effectively scavenge a wide array of free radicals, including DPPH•, ABTS•+, superoxide anion radicals, and hydrogen peroxide.[20][21] Its potent antioxidant capacity stems from its ability to donate hydrogen atoms from its numerous phenolic hydroxyl groups, thereby neutralizing reactive oxygen species (ROS) and terminating radical chain reactions.[20][22]

| Assay | IC₅₀ Value (μg/mL) | Comparison/Notes |

| DPPH Radical Scavenging | 4.87 | More effective than Tert-butylhydroquinone (TBHQ) (IC₅₀ = 8.63 μg/mL). |

| ABTS Radical Scavenging | 18.68 | More effective than TBHQ (IC₅₀ > 30 μg/mL). |

| α-Amylase Inhibition | 158.5 | Mixed inhibition mode. |

| α-Glucosidase Inhibition | 5.42 | Mixed inhibition mode; more potent inhibitor than for α-amylase. |

Data sourced from references[22][23].

Pro-oxidant Activity: Under certain conditions, tannic acid can act as a pro-oxidant.[17] In the presence of transition metal ions like copper (Cu(II)), it can participate in Fenton-like reactions, leading to the generation of highly reactive hydroxyl radicals, which can cause damage to macromolecules like DNA.[17] This pro-oxidant behavior is observed at higher concentrations.[18][19] For instance, while low concentrations (1 and 5 µM) of tannic acid can protect against H₂O₂-induced DNA damage, concentrations above 10 µM have been shown to induce DNA strand breaks.[18]

Enzyme Inhibition

Tannic acid is a broad-spectrum inhibitor of various enzymes, a property directly linked to its ability to bind proteins.

Starch Digestive Enzymes: Tannic acid effectively inhibits key starch-digesting enzymes, α-amylase and α-glucosidase, through a mixed-mode of inhibition.[23] This suggests it can bind to both the free enzyme and the enzyme-substrate complex.[23]

| Enzyme | IC₅₀ (mg/mL) | Kᵢ (mg/mL) | Inhibition Mode |

| α-Amylase | 0.1585 | 0.1261 | Mixed |

| α-Glucosidase | 0.00542 | 0.0032 | Mixed |

Data sourced from reference[23].

Other Enzymes: Studies have also shown that tannic acid and other hydrolyzable tannins can inhibit other enzymes, including tyrosinase and transmembrane protease serine 2 (TMPRSS2).[24][25] For TMPRSS2, a key enzyme in SARS-CoV-2 cell entry, tannic acid showed significant, dose-dependent inhibition with a 50% reduction in activity observed at a concentration of 50 µM.[25]

Metal Chelation

The catechol and galloyl groups within the tannic acid structure provide ideal sites for chelating metal ions.[26] It can form stable complexes with various metal ions, including iron (Fe(II), Fe(III)), copper (Cu(II)), and zinc (Zn(II)).[27][28] This property contributes to its antioxidant effect by sequestering transition metals that could otherwise catalyze the formation of reactive oxygen species.[28] For example, walnut-derived tannins were found to chelate almost 100% of Cu(II) at a concentration of 0.2 mg/assay.[28] This chelating ability is also being explored for applications in creating metal-phenolic networks for drug delivery and other biomedical uses.[27][29]

Modulation of Cellular Signaling Pathways

Tannic acid exerts significant influence over multiple intracellular signaling pathways, which underlies many of its pharmacological effects, including anti-inflammatory, anti-cancer, and wound-healing properties.

-

Keap1-Nrf2/ARE Pathway: Tannic acid can activate the Nrf2 antioxidant response pathway, a critical cellular defense mechanism against oxidative stress.[30]

-

Jak2/STAT3 Pathway: It has been shown to inhibit the Jak2/STAT3 pathway in gingival cancer cells.[31] This inhibition prevents the phosphorylation and nuclear translocation of STAT3, a key transcription factor involved in cell proliferation and survival, leading to G1 cell cycle arrest and apoptosis.[31]

-

ERK 1/2 Pathway: In the context of wound healing, tannic acid can activate the ERK 1/2 signaling pathway.[32] This activation promotes the expression of growth factors like basic fibroblast growth factor (bFGF), accelerating cell proliferation and tissue re-epithelialization.[32]

-

Wnt/β-catenin Pathway: In human embryonic carcinoma cells, tannic acid has been demonstrated to inhibit cancer stem cell markers and the Wnt/β-catenin signaling pathway, contributing to its anti-cancer activity.[33]

-

Apoptosis Pathways: Tannic acid can induce apoptosis through multiple mechanisms. It can trigger the mitochondrial (intrinsic) pathway by altering the ratio of Bax/Bcl-2 proteins, leading to a loss of mitochondrial membrane potential and the release of cytochrome c.[31][34] It can also promote the extrinsic pathway by inducing mitochondrial ROS, which in turn elevates the expression of the death ligand TRAIL.[33]

Caption: Inhibition of the Jak2/STAT3 pathway by tannic acid.

Caption: Activation of the ERK 1/2 pathway by tannic acid.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This protocol is a standard method for evaluating the in vitro antioxidant activity of compounds like tannic acid.[5][22]

Principle: DPPH is a stable free radical that has a deep violet color in solution with a characteristic absorption maximum at approximately 517 nm. When an antioxidant compound donates a hydrogen atom to DPPH, the radical is neutralized, and the solution's color changes from violet to a pale yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant, which can be quantified spectrophotometrically.

Materials and Reagents:

-

Tannic acid (or other test compound)

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol (analytical grade)

-

Spectrophotometer capable of reading at 517 nm

-

Micropipettes and microplates (96-well) or cuvettes

-

Positive controls (e.g., Ascorbic acid, Trolox, BHA)

Procedure:

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should be freshly prepared and kept in the dark to avoid degradation.

-

Preparation of Sample Solutions: Prepare a series of dilutions of the tannic acid sample in methanol at various concentrations (e.g., ranging from 1 to 50 µg/mL).

-

Reaction Mixture:

-

In a microplate well or cuvette, add a fixed volume of the DPPH solution (e.g., 100 µL).

-

Add an equal volume (e.g., 100 µL) of the tannic acid sample solution at a specific concentration.

-

For the control, mix the DPPH solution with an equal volume of methanol instead of the sample.

-

For the blank, use methanol alone.

-

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for a set period (e.g., 30 minutes).

-

Measurement: After incubation, measure the absorbance of each solution at 517 nm using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

-

Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100

-

Where A_control is the absorbance of the control reaction and A_sample is the absorbance of the test sample.

-

-

IC₅₀ Determination: Plot the percentage of scavenging activity against the corresponding sample concentrations. The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined from this graph using linear regression analysis.

Caption: Experimental workflow for the DPPH radical scavenging assay.

References

- 1. Tannic acid - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. TANNIC ACID - Ataman Kimya [atamanchemicals.com]

- 4. Bot Verification [ejournal.ump.ac.id]

- 5. Radical scavenging and antioxidant activity of tannic acid | AVESİS [avesis.yyu.edu.tr]

- 6. Tannic Acid | C76H52O46 | CID 16129778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Biomedical applications of tannic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. What is the mechanism of Tannic Acid? [synapse.patsnap.com]

- 10. TANNIC ACID - Ataman Kimya [atamanchemicals.com]

- 11. ovid.com [ovid.com]

- 12. researchgate.net [researchgate.net]

- 13. pharmacy180.com [pharmacy180.com]

- 14. Tannic acid ACS reagent 1401-55-4 [sigmaaldrich.com]

- 15. researchgate.net [researchgate.net]

- 16. 2024.sci-hub.st [2024.sci-hub.st]

- 17. Anti-oxidant, pro-oxidant properties of tannic acid and its binding to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Antioxidant and pro-oxidant effects of tannins in digestive cells of the freshwater mussel Unio tumidus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Radical scavenging and antioxidant activity of tannic acid - Arabian Journal of Chemistry [arabjchem.org]

- 21. researchgate.net [researchgate.net]

- 22. Antioxidant and α-amylase inhibitory activities of tannic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 23. academic.oup.com [academic.oup.com]

- 24. researchgate.net [researchgate.net]

- 25. mdpi.com [mdpi.com]

- 26. mdpi.com [mdpi.com]

- 27. Tannic Acid–Iron Complex-Based Nanoparticles as a Novel Tool against Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Chelation of Cu(II), Zn(II), and Fe(II) by Tannin Constituents of Selected Edible Nuts - PMC [pmc.ncbi.nlm.nih.gov]

- 29. tandfonline.com [tandfonline.com]

- 30. researchgate.net [researchgate.net]

- 31. Tannic acid inhibits the Jak2/STAT3 pathway and induces G1/S arrest and mitochondrial apoptosis in YD-38 gingival cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Tannic Acid Accelerates Cutaneous Wound Healing in Rats Via Activation of the ERK 1/2 Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Tannic Acid Promotes TRAIL-Induced Extrinsic Apoptosis by Regulating Mitochondrial ROS in Human Embryonic Carcinoma Cells [mdpi.com]

- 34. Tannic Acid Induces the Mitochondrial Pathway of Apoptosis and S Phase Arrest in Porcine Intestinal IPEC-J2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

Tannic Acid: A Technical Guide to its Mechanisms of Action in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tannic acid, a prominent member of the hydrolysable tannin family, is a naturally occurring polyphenol with a multifaceted pharmacological profile. Its potent antioxidant, anti-inflammatory, antimicrobial, and anticancer properties have positioned it as a molecule of significant interest in therapeutic development. This technical guide provides an in-depth exploration of the core mechanisms through which tannic acid exerts its biological effects. We delve into its interactions with key signaling pathways, its ability to modulate enzyme activity, and its direct impact on cellular and microbial systems. This document summarizes key quantitative data, provides detailed experimental methodologies for cited experiments, and visualizes complex biological processes to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

Core Mechanisms of Action

Tannic acid's biological activities are largely attributed to its chemical structure, which is rich in phenolic hydroxyl groups. These groups enable tannic acid to form strong bonds with proteins and other macromolecules, leading to a cascade of cellular effects.[1]

Antioxidant and Pro-oxidant Activities

Tannic acid is a potent antioxidant, capable of scavenging free radicals and chelating metal ions, thereby mitigating oxidative stress.[2][3] However, under certain conditions, particularly in the presence of metal ions like copper, it can also exhibit pro-oxidant effects by generating reactive oxygen species (ROS).[3] This dual activity is crucial in its anticancer mechanisms.

Key Mechanisms:

-

Free Radical Scavenging: Tannic acid efficiently scavenges various free radicals, including DPPH and ABTS radicals.[4]

-

Metal Ion Chelation: By binding to metal ions, tannic acid can inhibit the Fenton reaction, a major source of hydroxyl radicals.

-

Modulation of Oxidative Stress Pathways: Tannic acid has been shown to upregulate antioxidant enzymes and modulate pathways like the Nrf2 signaling pathway.[5]

Anti-inflammatory Effects

Tannic acid exhibits significant anti-inflammatory properties by modulating key inflammatory signaling pathways and reducing the production of pro-inflammatory mediators.

Key Signaling Pathways Modulated:

-

NF-κB Signaling Pathway: Tannic acid can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a central regulator of inflammation, by preventing the degradation of its inhibitor, IκBα.[6][7] This leads to a downstream reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[8]

-

TGF-β Signaling Pathway: Tannic acid can interfere with the Transforming Growth Factor-beta (TGF-β) signaling pathway by inhibiting the phosphorylation of Smad proteins, which are key downstream effectors.[9][10] This has implications for its anti-fibrotic activity.

-

MAPK Signaling Pathway: Tannic acid has been shown to inhibit the phosphorylation of mitogen-activated protein kinases (MAPKs) such as ERK1/2, JNK, and p38, which are involved in inflammatory responses.[10]

Antimicrobial Activity

The antimicrobial action of tannic acid is broad, encompassing both bacteria and fungi. Its mechanisms primarily involve disruption of the microbial cell envelope and inhibition of essential enzymes.

Key Mechanisms:

-

Cell Wall and Membrane Disruption: Tannic acid can bind to components of the bacterial cell wall, such as peptidoglycan, compromising its integrity.[11] It can also interact with the cell membrane, altering its permeability.

-

Enzyme Inhibition: Tannic acid can inhibit various microbial enzymes, disrupting metabolic processes crucial for survival.

-

Inhibition of Biofilm Formation: Tannic acid has been shown to inhibit the formation of biofilms, which are protective communities of microorganisms, thereby increasing their susceptibility to antimicrobial agents.[12]

Anticancer Activity

Tannic acid demonstrates potent anticancer activity through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis and metastasis.[13]

Key Signaling Pathways Modulated:

-

VEGF Signaling Pathway: Tannic acid can inhibit angiogenesis by downregulating the expression of Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR), thereby cutting off the blood supply to tumors.[13][14]

-

JAK/STAT and RAS/RAF/mTOR Pathways: These are critical pathways in cancer cell proliferation and survival that have been shown to be modulated by tannic acid.[15]

-

Induction of Apoptosis: Tannic acid can induce programmed cell death (apoptosis) in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways.

-

Cell Cycle Arrest: It can halt the proliferation of cancer cells by inducing cell cycle arrest at various phases.[10]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the biological activities of tannic acid.

Table 1: In Vitro Antioxidant Activity of Tannic Acid

| Assay | IC50 (μg/mL) | Reference Compound | Reference Compound IC50 (μg/mL) | Source |

| DPPH Radical Scavenging | 4.87 | TBHQ | 8.63 | [4] |

| ABTS Radical Scavenging | 18.68 | TBHQ | > 30 | [4] |

Table 2: Anticancer Activity of Tannic Acid (IC50 Values)

| Cell Line | Cancer Type | IC50 (μM) at 48h | IC50 (μM) at 72h | Source |

| A549 | Non-small Cell Lung Cancer | 23.76 ± 1.17 | 10.69 ± 0.83 | [13] |

| H1299 | Non-small Cell Lung Cancer | 21.58 ± 1.12 | 7.136 ± 0.64 | [13] |

Table 3: Enzyme Inhibitory Activity of Tannic Acid

| Enzyme | IC50 (μg/mL) | Reference Compound | Reference Compound IC50 (μg/mL) | Source |

| α-Amylase | 3.46 | Acarbose | 10.40 | [4] |

| α-Glucosidase | 0.00542 | - | - | [3] |

Table 4: Antimicrobial Activity of Tannic Acid (MIC Values)

| Bacterial Strain | MIC (mg/mL) | Source |

| Staphylococcus aureus USA 300 | 0.625 | [12] |

| Staphylococcus aureus ATCC 43300 | 0.625 | [12] |

| Clostridioides difficile (various strains) | 0.016 - 0.064 | [16] |

| Escherichia coli | 0.032 - 0.2 | [3] |

| Pseudomonas aeruginosa ATCC 27853 | > 2% (w/v) | |

| Aeromonas hydrophila | > 0.250 | [17] |

| Yersinia ruckeri | > 0.250 | [17] |

| Pseudomonas fluorescens | > 0.125 | [17] |

| Vibrio anguillarum | > 0.125 | [17] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of tannic acid.

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the color change is measured spectrophotometrically.

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to prevent degradation.

-

Sample Preparation: Prepare a stock solution of tannic acid in methanol. From the stock solution, prepare a series of dilutions to obtain different concentrations.

-

Reaction Mixture: In a test tube or a 96-well plate, mix 1 mL of the tannic acid solution (or methanol as a blank) with 1 mL of the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

IC50 Determination: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of tannic acid.[18]

Cellular Antioxidant Activity (CAA) Assay

Objective: To measure the antioxidant activity of tannic acid within a cellular environment.

Principle: The assay uses the probe 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of reactive oxygen species (ROS) generated by an initiator like AAPH, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The ability of an antioxidant to inhibit this fluorescence is measured.

Procedure:

-

Cell Culture: Seed HepG2 human liver cancer cells in a 96-well microplate at a density of 6 x 10^4 cells/well and incubate for 24 hours.

-

Loading with DCFH-DA: Wash the cells with phosphate-buffered saline (PBS). Treat the cells with a medium containing 25 µM DCFH-DA for 1 hour.

-

Treatment with Tannic Acid: Remove the DCFH-DA containing medium and treat the cells with various concentrations of tannic acid for 1 hour.

-

Induction of Oxidative Stress: Add 600 µM AAPH to induce oxidative stress.

-

Fluorescence Measurement: Immediately measure the fluorescence at an emission wavelength of 535 nm and an excitation wavelength of 485 nm every 5 minutes for 1 hour using a fluorescence plate reader.

-

Calculation: The area under the fluorescence versus time curve is calculated for both control and tannic acid-treated wells. The CAA value is calculated as: CAA unit = 100 - (∫SA / ∫CA) * 100 Where ∫SA is the integrated area of the sample curve and ∫CA is the integrated area of the control curve.

-

EC50 Determination: The EC50 value (the median effective concentration) is determined from the median effect plot of log(fa/(1-fa)) vs log(dose), where fa is the fraction affected (CAA unit/100).[1]

Western Blot Analysis for NF-κB Pathway Proteins

Objective: To investigate the effect of tannic acid on the expression and phosphorylation of key proteins in the NF-κB signaling pathway.

Principle: Western blotting is a technique used to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein.

Procedure:

-

Cell Treatment and Lysis: Treat cells with tannic acid and/or an inflammatory stimulus (e.g., LPS). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total and phosphorylated forms of NF-κB p65, IκBα, and IKKβ overnight at 4°C with gentle agitation. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.[8][18][19]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize key signaling pathways and experimental workflows discussed in this guide.

Signaling Pathways

References

- 1. Anti-fibrotic effects of tannic acid through regulation of a sustained TGF-beta receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Effect of Growth Medium Strength on Minimum Inhibitory Concentrations of Tannins and Tannin Extracts against E. coli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antioxidant and α-amylase inhibitory activities of tannic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]

- 9. Anti-fibrotic effects of tannic acid through regulation of a sustained TGF-beta receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tannic acid attenuates TGF-β1-induced epithelial-to-mesenchymal transition by effectively intervening TGF-β signaling in lung epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]

- 12. Proteomic study of the inhibitory effects of tannic acid on MRSA biofilm - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Asiatic acid inhibits angiogenesis and vascular permeability through the VEGF/VEGFR2 signaling pathway to inhibit the growth and metastasis of breast cancer in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. journals.asm.org [journals.asm.org]

- 17. researchgate.net [researchgate.net]

- 18. gut.bmj.com [gut.bmj.com]

- 19. researchgate.net [researchgate.net]

A Technical Guide to the Natural Sources and Extraction of Tannic Acid for Researchers and Drug Development Professionals

An in-depth exploration of the botanical origins and methodologies for isolating high-purity tannic acid, a polyphenol with significant therapeutic potential.

Tannic acid, a prominent member of the hydrolyzable tannin family, is a naturally occurring polyphenol found throughout the plant kingdom. Its well-documented antioxidant, anti-inflammatory, and antimicrobial properties have positioned it as a molecule of significant interest in the pharmaceutical and drug development sectors. This guide provides a comprehensive overview of the primary natural sources of tannic acid and the diverse methodologies employed for its extraction and purification, tailored for researchers, scientists, and professionals in drug development.

Principal Natural Sources of Tannic Acid

Tannic acid is not a single, uniform compound but rather a mixture of polygalloyl glucoses or polygalloyl quinic acid esters. The specific composition and yield of tannic acid can vary significantly depending on the plant source, geographical location, and harvesting time. Commercial production of high-purity tannic acid is predominantly reliant on a select few botanical sources known for their high tannin content.

Table 1: High-Concentration Natural Sources of Tannic Acid

| Plant Source | Plant Part Utilized | Typical Tannin Content (%) | Key Tannin Type |

| Quercus infectoria (Aleppo Oak) | Galls (Nutgalls) | 50 - 70% | Gallotannin |

| Rhus semialata (Chinese Sumac) | Galls (Nutgalls) | 50 - 70% | Gallotannin |

| Caesalpinia spinosa (Tara) | Pods | 40 - 60% | Gallotannin |

| Rhus coriaria (Sicilian Sumac) | Leaves | 26 - 28% | Gallotannin |

| Castanea sativa (Chestnut) | Wood | 19.6 - 25.6% of dry extract | Hydrolyzable Tannins |

| Schinopsis spp. (Quebracho) | Wood | 74 - 77% of extract | Condensed Tannin |

| Acacia mearnsii (Black Wattle) | Bark | 30 - 45% | Condensed Tannin |

Note: The tannin content can vary based on several factors, including environmental conditions and extraction methods. The percentages for Chestnut, Quebracho, and Wattle refer to the tannin content within the extract, not the raw material.

Galls, abnormal outgrowths on plants typically caused by insects, are a particularly rich source of gallotannins, the primary form of commercial tannic acid. The galls of Quercus infectoria and Rhus semialata are highly prized for their exceptionally high concentration of these compounds.[1][2] Tara pods (Caesalpinia spinosa) are another significant commercial source, yielding a high percentage of hydrolyzable tannins.[3][4] While leaves of the Sicilian sumac (Rhus coriaria) have a lower tannin content compared to galls, they remain a viable source.[5]

Woods from species like chestnut and quebracho, as well as the bark of the black wattle, are also important industrial sources of tannins. However, it is important to note that these sources often contain a higher proportion of condensed tannins, which have a different chemical structure and properties compared to the hydrolyzable tannins that constitute what is commercially known as tannic acid.[6][7][8]

Extraction Methodologies for Tannic Acid

The extraction of tannic acid from plant materials is a critical step that influences the yield and purity of the final product. A variety of methods, ranging from traditional solvent-based techniques to modern, technologically advanced approaches, are employed.

Conventional Extraction Methods

This is the most traditional and straightforward method, involving the soaking of powdered plant material in a solvent to dissolve the tannic acid.

-

Principle: The solubility of tannic acid in specific solvents allows for its separation from the insoluble plant matrix.

-

Common Solvents: Water, ethanol, methanol, acetone, and mixtures thereof are frequently used. The choice of solvent can significantly impact the yield and purity of the extracted tannic acid. For instance, an 80% ethanol solution has been shown to be highly effective for extracting tannic acid from Quercus infectoria galls, yielding up to 127.683 mg/g.[9][10]

-

Process: The powdered plant material is steeped in the chosen solvent for a defined period, often with agitation, to facilitate the dissolution of tannins. The resulting solution is then filtered to remove solid plant debris.

Soxhlet extraction is a continuous solvent extraction method that offers higher efficiency than simple maceration.

-

Principle: The plant material is placed in a thimble, and a heated solvent is continuously cycled through it. This repeated washing with fresh, hot solvent ensures a thorough extraction.

-

Advantages: This method can achieve higher yields with smaller solvent volumes compared to maceration.

-

Disadvantages: The prolonged heating can potentially lead to the degradation of thermolabile compounds.

Modern Extraction Techniques

UAE utilizes high-frequency sound waves to enhance the extraction process.

-

Principle: The ultrasonic waves create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls generates micro-jets and shockwaves, disrupting the cell structure and facilitating the release of intracellular components, including tannic acid.

-

Advantages: UAE can significantly reduce extraction time and temperature, leading to higher yields and better preservation of the extracted compounds. Studies on Chinese gallnuts have shown that under optimized conditions (liquid to solid ratio of 38:1, extraction time of 32 minutes, and ultrasonic power of 250 W), a tannic acid yield of 66.0% can be achieved.[11]

-

Workflow:

Purification of Tannic Acid Extracts

Crude plant extracts containing tannic acid often require further purification to remove impurities such as other phenolics, sugars, and pigments.

-

Activated Carbon Treatment: Activated carbon can be used to decolorize the extract and adsorb certain impurities.

-

Solvent Partitioning: This technique involves partitioning the crude extract between two immiscible solvents to separate compounds based on their differential solubility.

-

Column Chromatography: This is a powerful technique for separating and purifying individual components from a mixture. The crude extract is passed through a column packed with a stationary phase (e.g., silica gel, Sephadex), and different components are eluted at different rates using a mobile phase.

Experimental Protocols

The following sections provide generalized, step-by-step protocols for key extraction and purification methods. These should be adapted and optimized based on the specific plant material and desired purity of the final product.

Protocol for Laboratory-Scale Solvent Extraction of Tannic Acid from Gallnuts

-

Preparation of Plant Material: Grind dried gallnuts (Quercus infectoria or Rhus semialata) into a fine powder (e.g., to pass through a 40-60 mesh sieve).

-

Extraction:

-

Weigh 10 g of the powdered gallnuts and place it in a 250 mL Erlenmeyer flask.

-

Add 100 mL of 80% (v/v) ethanol to the flask.

-

Seal the flask and place it on an orbital shaker at room temperature.

-

Macerate for 24 hours with continuous agitation.

-

Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.

-

Solvent Evaporation: Concentrate the filtrate using a rotary evaporator at a controlled temperature (e.g., 40-50°C) to remove the ethanol.

-

Drying: Dry the concentrated aqueous extract in a vacuum oven or by freeze-drying to obtain the crude tannic acid powder.

Protocol for Ultrasonic-Assisted Extraction of Tannic Acid

-

Preparation of Plant Material: Prepare powdered gallnuts as described in the solvent extraction protocol.

-

Extraction:

-

Place 5 g of the powdered material in a beaker.

-

Add 190 mL of distilled water (liquid-to-solid ratio of 38:1).

-

Place the beaker in an ultrasonic bath or use an ultrasonic probe.

-

Sonicate for 32 minutes at a power of 250 W.

[11]3. Post-Extraction Processing: Follow steps 3-5 from the solvent extraction protocol to filter, concentrate, and dry the extract.

Protocol for Purification of Tannic Acid using Column Chromatography

-

Preparation of the Column: Pack a glass column with Sephadex LH-20 resin equilibrated with the initial mobile phase (e.g., ethanol).

-

Sample Loading: Dissolve a known amount of the crude tannic acid extract in a minimal volume of the mobile phase and carefully load it onto the top of the column.

-

Elution:

-

Begin elution with the initial mobile phase (e.g., ethanol) to remove less polar impurities.

-

Gradually increase the polarity of the mobile phase (e.g., by adding water or acetone) to elute the tannic acid.

-

Fraction Collection: Collect the eluate in fractions and monitor the presence of tannic acid in each fraction using a suitable analytical method (e.g., UV-Vis spectrophotometry at ~280 nm).

-

Pooling and Drying: Pool the fractions containing pure tannic acid, remove the solvent using a rotary evaporator, and dry the purified product.

Signaling Pathways and Relevance to Drug Development

Tannic acid has been shown to modulate several key signaling pathways implicated in various diseases, making it a promising candidate for drug development. Its anticancer effects, for instance, are attributed to its ability to interfere with pathways that control cell proliferation, apoptosis, and angiogenesis.

Tannic acid can inhibit the activity of various signaling molecules, including those in the JAK/STAT, RAS/RAF/mTOR, and VEGF/VEGFR pathways, which are often dysregulated in cancer. [11]It can also induce apoptosis (programmed cell death) in cancer cells by upregulating tumor suppressor proteins like p53.

[11]

References

- 1. researchgate.net [researchgate.net]

- 2. go.drugbank.com [go.drugbank.com]

- 3. openpr.com [openpr.com]

- 4. Pharmacological effects and mechanisms of tannic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ovid.com [ovid.com]

- 6. dlsu.edu.ph [dlsu.edu.ph]

- 7. ijresm.com [ijresm.com]

- 8. CN102250159A - Method for extracting and preparing high-purity tannic acid from plant raw material containing tannin - Google Patents [patents.google.com]

- 9. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 10. mdpi.com [mdpi.com]

- 11. Recent Advances in Tannic Acid (Gallotannin) Anticancer Activities and Drug Delivery Systems for Efficacy Improvement; A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural analysis of different types of tannins.

An In-depth Technical Guide to the Structural Analysis of Different Types of Tannins

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structural analysis of the major classes of tannins: hydrolysable tannins, condensed tannins, and phlorotannins. It includes detailed experimental protocols for key analytical techniques, quantitative structural data, and visualizations of relevant signaling pathways and experimental workflows.

Classification and Core Structures of Tannins

Tannins are a complex group of polyphenolic secondary metabolites found in plants and certain marine organisms.[1] They are traditionally classified based on their structural characteristics and hydrolytic behavior.[2][3]

-

Hydrolysable Tannins: These are esters of a polyol, typically D-glucose, with gallic acid (gallotannins) or its derivatives like ellagic acid (ellagitannins).[2][4] They are susceptible to hydrolysis by acids, bases, or enzymes.[2]

-

Condensed Tannins (Proanthocyanidins): These are oligomers or polymers of flavan-3-ol monomer units, such as (+)-catechin and (-)-epicatechin, linked primarily through carbon-carbon bonds (C4→C8 or C4→C6).[2][5]

-

Phlorotannins: Found predominantly in brown algae, these are oligomers and polymers of phloroglucinol (1,3,5-trihydroxybenzene) units linked by aryl-aryl or diaryl ether bonds.[3]

Quantitative Structural Data of Tannin Types

The structural diversity of tannins is reflected in their wide range of molecular weights and degrees of polymerization.

| Tannin Type | Sub-type | Typical Molecular Weight (Da) | Typical Degree of Polymerization (DP) | Key Monomeric Units | Predominant Bond Types |

| Hydrolysable Tannins | Gallotannins | 500 - 3,000 | 2 - 12 galloyl residues | Gallic acid, Glucose | Ester bonds |

| Ellagitannins | 500 - 3,000 | 2 - 6 ellagic acid precursors | Ellagic acid, Glucose | Ester bonds, C-C coupling between galloyl units | |

| Condensed Tannins | Proanthocyanidins | 500 - >20,000 | 2 - >50 | Flavan-3-ols (e.g., catechin, epicatechin) | C4-C8 and C4-C6 (B-type), additional C2-O7 (A-type) |

| Phlorotannins | Fucols, Phlorethols, etc. | 126 - 650,000 | 2 - >1000 | Phloroglucinol | Aryl-aryl (C-C), Diaryl ether (C-O-C) |

Experimental Protocols for Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the detailed structural elucidation of tannins.[6] Both ¹³C and ³¹P NMR are particularly informative.

3.1.1. Sample Preparation for NMR Analysis

-

Dissolution: Accurately weigh 10-25 mg of the purified tannin sample.[7] Dissolve the sample in 0.5-0.6 mL of a suitable deuterated solvent (e.g., acetone-d₆, methanol-d₄, DMSO-d₆).[8][9]

-

Filtration: Filter the solution through a small plug of glass wool or a syringe filter (0.22 µm) directly into a 5 mm NMR tube to remove any particulate matter.[7]

-

Internal Standard (for quantitative analysis): For quantitative ³¹P NMR, an internal standard such as cholesterol is added to the solvent mixture.[6]

-

Phosphitylation (for ³¹P NMR): For the analysis of hydroxyl groups, the sample is derivatized in-situ by adding a phosphitylating reagent like 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane (Cl-TMDP).[6]

3.1.2. Experimental Protocol for ¹³C NMR

-

Instrument: High-field NMR spectrometer (e.g., 500 MHz or higher).

-

Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., zgpg30).

-

Acquisition Parameters:

-

Spectral Width: 0-200 ppm

-

Relaxation Delay (d1): 2 seconds

-

Number of Scans: 10,000 - 20,000 (or until sufficient signal-to-noise is achieved)

-

-

Data Processing: Apply an exponential multiplication with a line broadening of 1-2 Hz before Fourier transformation. Phase and baseline correct the spectrum.

3.1.3. Experimental Protocol for ³¹P NMR (after phosphitylation)

-

Instrument: NMR spectrometer with a phosphorus probe.

-

Pulse Program: Inverse-gated proton decoupling to ensure quantitative results.

-

Acquisition Parameters:

-

Spectral Width: ~130-150 ppm

-

Relaxation Delay (d1): 10 seconds

-

Number of Scans: 128-256

-

-

Data Processing: Process the data with a small line broadening. The integrals of the signals corresponding to different hydroxyl groups (aliphatic, phenolic, carboxylic acids) are compared to the integral of the internal standard for quantification.[6]

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight distribution and sequencing of oligomeric tannins.[10] MALDI-TOF MS is particularly suited for high molecular weight polymers.

3.2.1. Sample Preparation for MALDI-TOF MS

-

Matrix Solution: Prepare a saturated solution of a suitable matrix (e.g., 2,5-dihydroxybenzoic acid (DHB) or sinapinic acid) in a solvent mixture like acetonitrile/water (1:1, v/v) with 0.1% trifluoroacetic acid (TFA).

-

Sample Solution: Dissolve the purified tannin extract in a similar solvent system at a concentration of approximately 1 mg/mL.

-

Spotting: Mix the sample solution and the matrix solution in a 1:10 ratio (sample:matrix). Spot 1 µL of this mixture onto the MALDI target plate and allow it to air-dry.

3.2.2. Instrumental Parameters for MALDI-TOF MS

-

Instrument: MALDI-TOF Mass Spectrometer.

-

Mode: Positive or negative ion reflectron mode.

-

Laser: Nitrogen laser (337 nm).

-

Mass Range: m/z 500 - 5000 (or higher for large polymers).

-

Data Acquisition: Average 100-200 laser shots per spectrum.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to separate and quantify individual tannin oligomers and to fractionate complex mixtures for further analysis.[11]

3.3.1. Sample Preparation for HPLC

-

Extraction: Extract tannins from the plant material using a solvent like 70% aqueous acetone.

-

Purification (optional but recommended): Purify the crude extract using Sephadex LH-20 column chromatography.

-

Dissolution and Filtration: Dissolve the purified extract in the initial mobile phase and filter through a 0.45 µm syringe filter before injection.[12]

3.3.2. Chromatographic Conditions

-

Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12][13]

-

Mobile Phase: A gradient of two solvents is typically used:[14]

-

Solvent A: Water with 0.1% formic acid.

-

Solvent B: Acetonitrile or methanol with 0.1% formic acid.

-

-

Gradient Program (Example):

-

0-5 min: 5% B

-

5-40 min: Linear gradient to 40% B

-

40-45 min: Linear gradient to 100% B

-

45-50 min: Hold at 100% B

-

50-55 min: Return to 5% B and equilibrate.

-

-

Flow Rate: 1.0 mL/min.[12]

-

Detection: Diode Array Detector (DAD) at 280 nm (for proanthocyanidins) and 254 nm (for hydrolysable tannins).[11] Mass spectrometer for LC-MS analysis.

Visualizations of Workflows and Signaling Pathways

Experimental Workflow for Tannin Analysis

Tannin-Mediated Modulation of NF-κB Signaling Pathway

Tannin-Induced Apoptosis via the Mitochondrial Pathway

Tannin Modulation of the MAPK Signaling Pathway

References

- 1. Two-Dimensional Tannin Fingerprints by Liquid Chromatography Tandem Mass Spectrometry Offer a New Dimension to Plant Tannin Analyses and Help To Visualize the Tannin Diversity in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. differencebetween.com [differencebetween.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Condensed tannin - Wikipedia [en.wikipedia.org]

- 6. art.torvergata.it [art.torvergata.it]

- 7. NMR Sample Preparation [nmr.chem.umn.edu]

- 8. depts.washington.edu [depts.washington.edu]

- 9. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 10. Tannins Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]

- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. moravek.com [moravek.com]

A Technical Guide to the Historical Applications of Tannic Acid in Medicine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical applications of tannic acid in medicine, providing a detailed overview of its use in treating various ailments throughout history. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development, offering insights into the early understanding and application of this versatile polyphenol.

Treatment of Burns: The Rise and Fall of a Coagulant Therapy

In the early 20th century, tannic acid emerged as a revolutionary treatment for severe burns, significantly reducing mortality rates before the advent of modern antibiotics and skin grafting techniques.[1] The primary rationale behind its use was its powerful astringent property, which enabled it to precipitate proteins and form a protective, leathery eschar over the burn wound.

The Davidson Method

Pioneered by Dr. Edward C. Davidson in 1925, the tannic acid treatment for burns became a standard of care in many hospitals.[2] The protocol involved the frequent application of a tannic acid solution to the burn surface.

Experimental Protocol: The Davidson Tannic Acid Burn Treatment (circa 1925)

-

Initial Cleansing: The burn wound was gently cleansed to remove debris and loose tissue.

-

Tannic Acid Application: A 2.5% aqueous solution of tannic acid was sprayed or applied with sterile gauze to the entire burn area.

-

Frequency of Application: The application was repeated every 15-30 minutes for the first few hours.

-

Eschar Formation: This frequent application continued until a firm, dry, brown eschar formed over the wound, typically within 12-24 hours.

-

Maintenance: Once the eschar was formed, it was left exposed to the air to dry and was carefully monitored for any signs of infection underneath.

This method was believed to prevent the loss of fluids and electrolytes, reduce pain by protecting nerve endings, and inhibit bacterial growth by creating a dry, inhospitable environment.

Quantitative Data on Efficacy

Historical records indicate a significant reduction in mortality rates with the adoption of the tannic acid treatment for burns.

| Treatment Method | Patient Cohort | Reported Mortality Rate | Historical Period | Reference |

| Pre-Tannic Acid Methods | General burn patients | High (specific data varies) | Early 20th Century | General historical accounts |

| Tannic Acid Treatment (Davidson Method) | Severe burn patients | Reportedly reduced significantly | 1920s-1940s | [1] |

| Silver Nitrate Addition to Tannic Acid | Severe burn patients | Further reduction claimed | 1930s |

Note: Historical data is often not as rigorously controlled as modern clinical trials. These figures represent the available information from the period.

Decline in Use

Despite its initial success, the use of tannic acid for burns began to decline in the 1940s due to concerns about hepatic necrosis (liver damage) when absorbed in large quantities from extensive burn surfaces.[2] The inflexible eschar also sometimes led to complications, such as constricting blood flow in circumferential burns.

Tannic Acid as an Antidote: The "Universal Antidote"

In the late 19th and early 20th centuries, tannic acid was a key ingredient in a formulation known as the "universal antidote," intended to treat various types of poisoning.[1] The underlying principle was the ability of tannic acid to precipitate alkaloids, heavy metals, and other toxins, thereby preventing their absorption from the gastrointestinal tract.

Formulation and Protocol

The universal antidote was a mixture of three components, each with a specific purpose.

Experimental Protocol: Preparation and Administration of the Universal Antidote

-

Composition: The standard formulation consisted of:

-

Tannic Acid: To precipitate alkaloids and certain other poisons.

-

Magnesium Oxide (or other alkali): To neutralize acidic poisons.

-

Activated Charcoal: To adsorb a wide range of toxins.

-

-

Historical Proportions: While variations existed, a common ratio was 1 part tannic acid, 1 part magnesium oxide, and 2 parts activated charcoal .

-

Preparation: The components were mixed with water to form a slurry.

-

Administration: The slurry was administered orally to the poisoned individual as soon as possible after ingestion of the toxin.

Efficacy and Limitations

The universal antidote was widely used due to the lack of specific antidotes for many poisons. However, its effectiveness was later questioned. It was discovered that the activated charcoal could adsorb the tannic acid, reducing its availability to precipitate other toxins.[1] Modern toxicology has largely abandoned the concept of a single universal antidote in favor of more specific and targeted treatments.

Antidiarrheal Applications: The Use of Albumin Tannate

Historically, tannic acid was employed to treat diarrhea due to its astringent and anti-inflammatory properties. Its ability to precipitate proteins was thought to form a protective layer over the intestinal mucosa, reducing irritation and fluid secretion.

Albumin Tannate Formulation

To mitigate the harshness of pure tannic acid on the stomach, it was often combined with a protein, such as albumin, to form albumin tannate. This compound was designed to pass through the stomach unchanged and release the tannic acid in the more alkaline environment of the intestines.

Experimental Protocol: Historical Use of Albumin Tannate for Diarrhea

-

Formulation: Albumin tannate was prepared as a powder or in tablet form.

-

Dosage (Historical):

-

Adults: A typical dose was 2 grams.

-

Infants: The dosage was significantly lower, around 0.3 to 0.5 grams, often mixed with gruel.

-

-

Administration: The preparation was taken orally, with the intention of it acting directly on the intestinal lining.

Visualizing the Historical Understanding of Tannic Acid's Mechanism of Action

The historical medical applications of tannic acid were largely based on its observed ability to interact with and precipitate proteins. The following diagrams, rendered in DOT language, illustrate the conceptual understanding of these mechanisms from a historical perspective.

Caption: Historical model of tannic acid's action on burn wounds.

References

The Multifaceted Role of Tannic Acid in Cellular Processes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tannic acid (TA), a prominent member of the hydrolysable tannin family, is a naturally occurring polyphenol found in a wide variety of plants, fruits, and beverages, including tea and wine.[1] Historically utilized for its astringent properties, contemporary research has unveiled a broad spectrum of pharmacological activities, positioning TA as a compound of significant interest for therapeutic development.[2] Its diverse biological functions, including antioxidant, anti-inflammatory, anti-cancer, antiviral, and antibacterial effects, are attributed to its unique chemical structure, which is rich in phenolic hydroxyl groups.[3][4][5] These groups enable TA to interact with and modulate the function of numerous biomolecules, thereby influencing a cascade of cellular processes.[2] This technical guide provides an in-depth review of the current understanding of tannic acid's role in cellular mechanisms, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to support further research and drug development endeavors.

Quantitative Data on the Bioactivity of Tannic Acid

The biological effects of tannic acid have been quantified across various experimental models. The following tables summarize key data points related to its anti-cancer, antioxidant, and antimicrobial activities.

Table 1: Anti-Cancer Activity of Tannic Acid (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Cell Line | Cancer Type | IC50 Value | Incubation Time | Reference |

| A549 | Non-small cell lung cancer | 23.76 ± 1.17 µM | 48 h | [6] |

| A549 | Non-small cell lung cancer | 10.69 ± 0.83 µM | 72 h | [6] |

| H1299 | Non-small cell lung cancer | 21.58 ± 1.12 µM | 48 h | [6] |

| H1299 | Non-small cell lung cancer | 7.136 ± 0.64 µM | 72 h | [6] |

| U2OS | Human osteosarcoma | 4.47 µg/mL | Not Specified | [7] |

Table 2: Antioxidant Activity of Tannic Acid

The antioxidant capacity of tannic acid is evaluated through various assays that measure its ability to scavenge free radicals and reduce oxidizing agents.

| Assay | Activity/Value | Concentration | Comparison | Reference |

| DPPH Radical Scavenging | Effective scavenging | 15-45 µg/mL | Compared to BHA, BHT, α-tocopherol, and trolox | [8][9] |

| ABTS Radical Scavenging | Effective scavenging | 15-45 µg/mL | Compared to BHA, BHT, α-tocopherol, and trolox | [8][9] |

| Ferric Thiocyanate (FTC) | 97.7% lipid peroxidation inhibition | 15 µg/mL | Higher than BHA, α-tocopherol, and trolox at 45 µg/mL | [8][9] |

| Ferric Reducing Antioxidant Power (FRAP) | Effective reducing power | 15-45 µg/mL | Compared to BHA, BHT, α-tocopherol, and trolox | [9] |

Table 3: Antimicrobial Activity of Tannic Acid (Minimum Inhibitory Concentration - MIC)

The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

| Microorganism | Type | MIC Value | Reference |

| Clostridioides difficile (152 strains) | Gram-positive bacteria | 16-64 mg/L | [10] |

| Escherichia coli | Gram-negative bacteria | 32-200 µg/mL | [11] |

| Yersinia ruckeri | Gram-negative bacteria | 187.5 µg/mL | [12] |

| Pseudomonas fluorescens | Gram-negative bacteria | 31.25 µg/mL | [12] |

| Vibrio anguillarum | Gram-negative bacteria | 375 µg/mL | [12] |

| Staphylococcus aureus (MRSA, USA 300) | Gram-positive bacteria | 0.625 mg/mL | [13] |

Key Signaling Pathways Modulated by Tannic Acid

Tannic acid exerts its cellular effects by modulating several critical signaling pathways. The following diagrams illustrate the key interactions of tannic acid within these pathways.

Inhibition of NF-κB Signaling Pathway

Tannic acid has been shown to inhibit the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a crucial regulator of inflammatory responses. By doing so, it downregulates the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[5][14][15]

Modulation of TGF-β Signaling Pathway

Tannic acid can interfere with the Transforming Growth Factor-beta (TGF-β) signaling pathway, which is pivotal in cell growth, differentiation, and fibrosis.[1][16][17] It has been shown to directly bind to TGF-β1, preventing its interaction with its receptor and subsequently inhibiting both Smad-dependent and independent downstream signaling.[16][17]

Activation of the Keap1-Nrf2 Antioxidant Pathway

Tannic acid enhances the cellular antioxidant defense system by activating the Keap1-Nrf2 (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2) pathway.[4][5] Under normal conditions, Keap1 targets Nrf2 for degradation. Tannic acid can induce the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-dependent genes.

Detailed Experimental Protocols

Reproducibility is a cornerstone of scientific advancement. This section provides detailed protocols for key assays used to evaluate the cellular effects of tannic acid.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

MTT solution (5 mg/mL in sterile PBS)

-

Cell culture medium

-

Tannic acid stock solution (dissolved in a suitable solvent, e.g., DMSO or sterile water)

-

96-well cell culture plates

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Treatment: Prepare serial dilutions of tannic acid in culture medium. Remove the old medium from the wells and add 100 µL of the tannic acid dilutions. Include vehicle-treated and untreated control wells.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[18]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[18] Mix gently by pipetting or shaking to ensure complete solubilization.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[18]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Western Blot for Protein Expression Analysis

Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane (typically nitrocellulose or PVDF), where they are stained with antibodies specific to the target protein.[19]

Materials:

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA or Bradford)

-

SDS-PAGE gels

-

Running buffer

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (specific to target proteins)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation: Treat cells with tannic acid as described in the MTT assay protocol. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer on ice.[20]

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.[21]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[22]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[20]

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST (Tris-buffered saline with 0.1% Tween 20).[21]

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[21]

-

Washing: Repeat the washing step as described above.

-

Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.[21]

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Flow Cytometry for Apoptosis Analysis

Flow cytometry can be used to analyze apoptosis by staining cells with Annexin V and a viability dye like Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with tannic acid for the desired duration.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsinization.

-

Washing: Wash the cells twice with ice-cold PBS by centrifugation.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.

-

Data Interpretation:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Conclusion

Tannic acid is a pleiotropic molecule that influences a remarkable array of cellular processes. Its ability to modulate key signaling pathways involved in inflammation, oxidative stress, and cell proliferation underscores its potential as a lead compound for the development of novel therapeutics for a range of diseases, including cancer and inflammatory disorders. The quantitative data and detailed methodologies provided in this guide are intended to serve as a valuable resource for the scientific community, facilitating further investigation into the intricate mechanisms of tannic acid and accelerating its translation from the laboratory to clinical applications.

References

- 1. Anti-fibrotic effects of tannic acid through regulation of a sustained TGF-beta receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cyrusbio.com.tw [cyrusbio.com.tw]

- 3. Tannic acid inhibits pain mediators, inflammation and oxidative stress in mice exposed to glyphosate-based herbicide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tannic acid attenuates hepatic oxidative stress, apoptosis and inflammation by activating the Keap1‑Nrf2/ARE signaling pathway in arsenic trioxide‑toxicated rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Tannic acid enhances cisplatin effect on cell proliferation and apoptosis of human osteosarcoma cell line (U2OS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Radical scavenging and antioxidant activity of tannic acid - Arabian Journal of Chemistry [arabjchem.org]

- 9. researchgate.net [researchgate.net]

- 10. journals.asm.org [journals.asm.org]

- 11. The Effect of Growth Medium Strength on Minimum Inhibitory Concentrations of Tannins and Tannin Extracts against E. coli - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Proteomic study of the inhibitory effects of tannic acid on MRSA biofilm - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anti-neuroinflammatory effects of tannic acid against lipopolysaccharide-induced BV2 microglial cells via inhibition of NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Tannic acid inhibits NLRP3 inflammasome-mediated IL-1β production via blocking NF-κB signaling in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Tannic acid attenuates TGF-β1-induced epithelial-to-mesenchymal transition by effectively intervening TGF-β signaling in lung epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Western Blot Protocol [protocols.io]

- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 21. Western Blot Protocol | Proteintech Group [ptglab.com]

- 22. bio-rad.com [bio-rad.com]

The intricate machinery of nature: A technical guide to the biosynthesis of hydrolysable tannins in plants

For Immediate Release

This technical guide provides an in-depth exploration of the biosynthetic pathways of hydrolysable tannins (HTs), a diverse group of plant secondary metabolites with significant applications in the pharmaceutical and food industries. Tailored for researchers, scientists, and drug development professionals, this document elucidates the core enzymatic reactions, presents detailed experimental protocols, and visualizes the complex molecular choreography that leads to the synthesis of these valuable compounds.

Introduction: The Architectural Diversity of Hydrolysable Tannins

Hydrolysable tannins are polyphenolic compounds characterized by a central polyol core, typically D-glucose, esterified with gallic acid (in gallotannins) or its oxidative derivatives like hexahydroxydiphenic acid (HHDP) in ellagitannins.[1][2] Their potent antioxidant, anti-inflammatory, and antimicrobial properties have positioned them as promising candidates for drug development and functional food ingredients. Understanding their biosynthesis is paramount for harnessing their potential through metabolic engineering and synthetic biology approaches.

The Core Biosynthetic Pathway: From Primary Metabolism to Complex Polyphenols

The journey of hydrolysable tannin synthesis begins with the shikimate pathway, a central route in primary metabolism that produces aromatic amino acids.[3][4] This pathway provides the foundational precursor, gallic acid, which then enters a series of specialized enzymatic reactions.

The Genesis of Gallic Acid: A Branch from the Shikimate Pathway

The biosynthesis of gallic acid is a critical branching point from the shikimate pathway. It is formed from 3-dehydroshikimate, an intermediate of the shikimate pathway, through the catalytic action of shikimate dehydrogenase (SDH).[4][5] This enzyme catalyzes the dehydrogenation of 3-dehydroshikimate to produce gallic acid.[2]

The Gateway to Gallotannins: Formation of β-Glucogallin

The first committed step in the biosynthesis of all hydrolysable tannins is the esterification of gallic acid with UDP-glucose to form 1-O-galloyl-β-D-glucose, commonly known as β-glucogallin.[1][6] This reaction is catalyzed by a specific class of UDP-glucosyltransferases (UGTs), belonging to the UGT84 family.[6] β-glucogallin serves as a key intermediate, acting as both a galloyl group donor and acceptor in subsequent reactions.[2][3]

Building the Gallotannin Backbone: The Role of Galloyltransferases

Subsequent galloylation steps, catalyzed by a series of galloyltransferases, lead to the formation of progressively more complex gallotannins.[2] These enzymes utilize β-glucogallin as the activated galloyl donor to sequentially add galloyl moieties to the glucose core, ultimately forming the pivotal intermediate, 1,2,3,4,6-penta-O-galloyl-β-D-glucose.[2][3]

The Ellagitannin Branch: Oxidative Coupling by Laccases

The biosynthesis of ellagitannins diverges from the gallotannin pathway at the level of 1,2,3,4,6-penta-O-galloyl-β-D-glucose. The formation of the characteristic hexahydroxydiphenoyl (HHDP) group of ellagitannins is achieved through the intramolecular oxidative coupling of two adjacent galloyl groups on the glucose core.[2][3] This crucial step is catalyzed by laccase-type phenol oxidases.[3] The resulting HHDP esters can undergo further modifications, leading to the vast structural diversity observed in ellagitannins.

Quantitative Insights into Biosynthesis

While our understanding of the qualitative aspects of hydrolysable tannin biosynthesis is advancing, comprehensive quantitative data remains a key area of ongoing research. The following tables summarize the available kinetic parameters for some of the key enzymes involved in the pathway.

Table 1: Kinetic Parameters of UDP-Glucosyltransferases (UGTs) in β-Glucogallin Formation

| Enzyme | Plant Source | Substrate | Km (µM) | Vmax (nkat/mg protein) | Reference |

| UGT84A23 | Punica granatum | Gallic Acid | 230 | 0.15 | [1][6] |

| UGT84A24 | Punica granatum | Gallic Acid | 340 | 0.12 | [1][6] |

| CsUGT84A22 | Camellia sinensis | Gallic Acid | 135 | 0.042 | [7] |

Table 2: Kinetic Parameters of Laccases in Ellagitannin Formation

| Enzyme | Source | Substrate | Km (mM) | Vmax (U/mg protein) | Reference |

| Laccase | Trematosphaeria mangrovei | ABTS | 1.42 | 184.84 | [8] |

| Laccase | Pleurotus ostreatus | Syringaldazine | 0.012 - 0.052 | 0.019 - 0.941 | [9] |

| Laccase | Pleurotus ostreatus | Guaiacol | 0.46 - 6.61 | 0.004 - 0.044 | [9] |

| Laccase | Pleurotus ostreatus | ABTS | 0.008 - 0.079 | 0.018 - 1.565 | [9] |

Note: Data for Shikimate Dehydrogenase and Galloyltransferases are limited and require further investigation for a comprehensive comparative analysis.

Visualizing the Molecular Pathways

The following diagrams, generated using the DOT language, illustrate the core biosynthetic pathways and a general experimental workflow for their elucidation.

Caption: Core biosynthetic pathway of hydrolysable tannins.

References

- 1. escholarship.org [escholarship.org]

- 2. Elucidation and reconstitution of hydrolyzable tannin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enzymology of gallotannin and ellagitannin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Purification and Characterization of a Novel Galloyltransferase Involved in Catechin Galloylation in the Tea Plant (Camellia sinensis) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of Plant Tannin Synthesis in Crop Species - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Identification of UDP-glycosyltransferases involved in the biosynthesis of astringent taste compounds in tea (Camellia sinensis) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization and kinetic properties of the purified Trematosphaeria mangrovei laccase enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Tannic Acid in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tannic acid (TA), a naturally occurring polyphenol, in cell culture experiments. Tannic acid has demonstrated significant potential in cancer research through its ability to induce cell cycle arrest, apoptosis, and inhibit malignant phenotypes in various cancer cell lines.[1][2][3] This document outlines detailed protocols for key assays to study the effects of tannic acid and summarizes its impact on different cell lines and signaling pathways.

Overview of Tannic Acid's Biological Activities

Tannic acid exerts a range of biological effects on cancer cells, primarily through:

-